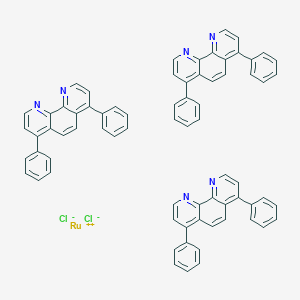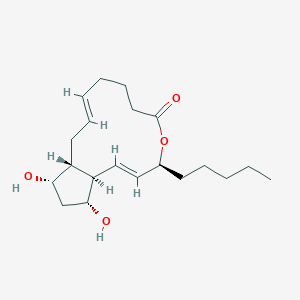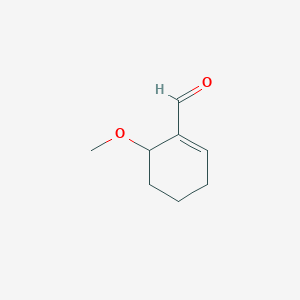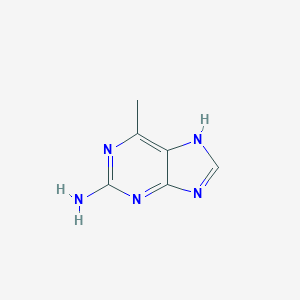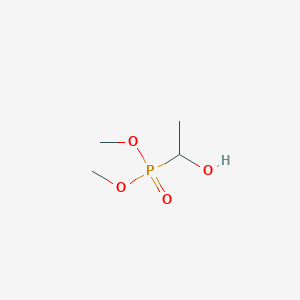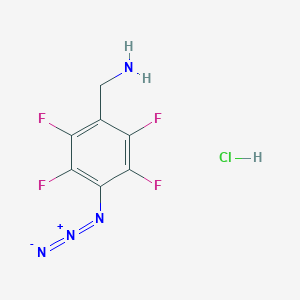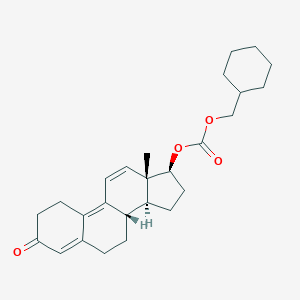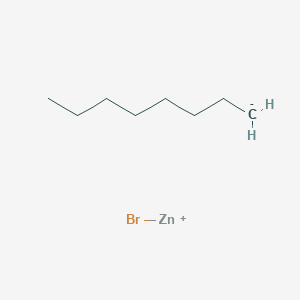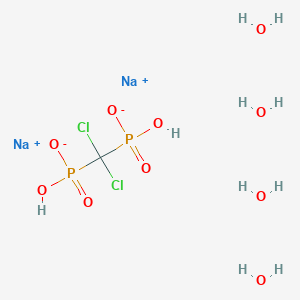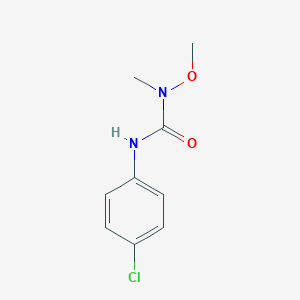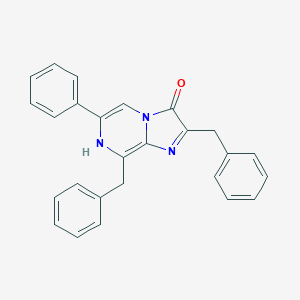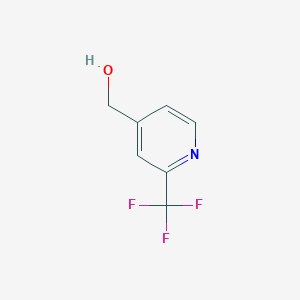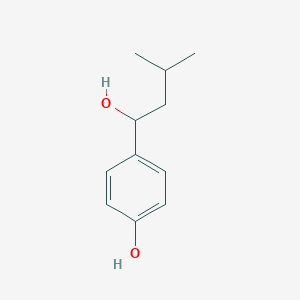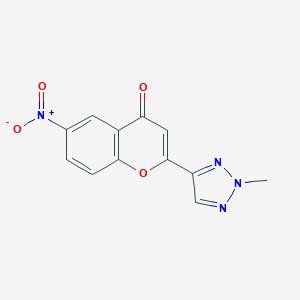
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a benzopyranone ring and a triazole ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions for research have been studied extensively.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on 4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, future research could focus on the development of more soluble derivatives of this compound, which may have improved efficacy in certain experimental conditions.
Méthodes De Synthèse
The synthesis of 4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- has been achieved using several methods. One of the most commonly used methods is the reaction of 6-nitro-2H-chromen-2-one with 2-methyl-1H-1,2,3-triazole in the presence of a base, such as potassium carbonate. This reaction results in the formation of the desired product with a yield of around 70-80%.
Applications De Recherche Scientifique
The potential applications of 4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- in scientific research are vast. This compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
Numéro CAS |
131924-51-1 |
|---|---|
Nom du produit |
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- |
Formule moléculaire |
C12H8N4O4 |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-13-6-9(14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
Clé InChI |
DDYCMSYNMLZSRP-UHFFFAOYSA-N |
SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Autres numéros CAS |
131924-51-1 |
Synonymes |
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)
